molecular formula C32H37Br2N5O8 B1247337 Pibrozelesin hydrobromide CAS No. 148778-32-9

Pibrozelesin hydrobromide

Cat. No.: B1247337
CAS No.: 148778-32-9
M. Wt: 779.5 g/mol
InChI Key: YMALQNICPSISCA-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pibrozelesin Hydrobromide is a small molecule compound with an experimental status, indicating it is intended for laboratory research purposes only . Its monoisotopic molecular weight is 697.17 Da, and its chemical formula is C32H36BrN5O8 . This product is labeled "For Research Use Only," and it is not approved for use in humans, animals, or for any diagnostic, therapeutic, or clinical applications. Researchers should handle this material in accordance with all applicable laboratory and safety regulations. Comprehensive data on its mechanism of action, specific research applications, and pharmacological properties are not currently available in public sources.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148778-32-9

Molecular Formula

C32H37Br2N5O8

Molecular Weight

779.5 g/mol

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrobromide

InChI

InChI=1S/C32H36BrN5O8.BrH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1

InChI Key

YMALQNICPSISCA-GMUIIQOCSA-N

SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

Synonyms

Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)-
KW 2189
KW-2189
methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide

Origin of Product

United States

Preclinical Pharmacological Actions and Mechanisms

Molecular Mechanism of Action Studies

DNA Alkylation and Minor Groove Interaction

Pibrozelesin (B1677778) exerts its cytotoxic effects through a specific interaction with DNA. smolecule.com As a member of the duocarmycin class, its mechanism involves the alkylation of DNA. mdpi.com The molecule selectively binds to the minor groove of the DNA helix, with a preference for adenine-thymine (A-T) rich sequences. ncats.ioncats.io This binding is a critical first step that positions the reactive part of the molecule for the subsequent alkylation reaction.

The alkylation process itself involves the formation of a covalent bond between the drug and the N3 position of an adenine (B156593) base. mdpi.com This irreversible binding creates a stable drug-DNA adduct, which significantly alters the structure of the DNA. mdpi.com The formation of this adduct disrupts the normal helical structure of DNA, leading to conformational changes such as bending or unwinding. mdpi.com

Downstream Cellular Consequences: DNA Replication Inhibition, Apoptosis Induction, and Cell Cycle Arrest

The formation of pibrozelesin-DNA adducts triggers a cascade of cellular events that ultimately lead to cell death. mdpi.com A primary consequence of DNA alkylation is the inhibition of DNA replication. ncats.io The presence of the bulky adduct on the DNA template physically obstructs the progression of DNA polymerase, thereby halting the replication process. This inhibitory effect on DNA synthesis is more pronounced than its effects on RNA or protein synthesis. mdpi.com

The cellular response to this DNA damage includes the induction of apoptosis, or programmed cell death. smolecule.comnih.gov The irreparable DNA damage caused by pibrozelesin activates intrinsic apoptotic pathways. nih.gov This is a common mechanism for eliminating cells with severe genomic damage to prevent the propagation of mutations.

Furthermore, pibrozelesin has been shown to induce cell cycle arrest. smolecule.com By halting the cell cycle, the cell attempts to repair the DNA damage. However, the nature of the covalent adducts often makes the damage irreparable, leading to apoptosis. mdpi.com Specifically, pibrozelesin can cause arrest in the S and G2 phases of the cell cycle. smolecule.com

Enzymatic Activation by Carboxyl Esterases and Prodrug-to-Active Metabolite Conversion

Pibrozelesin is administered as a prodrug, meaning it is initially in an inactive form and requires metabolic conversion to become active. smolecule.com This activation is carried out by intracellular enzymes called carboxyl esterases. ncats.iomdpi.com These enzymes are ubiquitously expressed in various tissues. acs.org

The activation process involves the hydrolytic cleavage of the N-methyl piperazine (B1678402) side chain from the pibrozelesin molecule. mdpi.comresearchgate.net This enzymatic reaction unmasks the active portion of the drug, allowing it to undergo a cyclization reaction to form a reactive cyclopropane (B1198618) ring, which is characteristic of the duocarmycins. mdpi.comresearchgate.net This active metabolite, known as DU-86, is then capable of alkylating DNA. mdpi.com The necessity of this enzymatic activation has been demonstrated in studies where the addition of esterases enhanced the cytotoxic and DNA-damaging effects of pibrozelesin. mdpi.com

Preclinical Efficacy Investigations

In Vitro Anti-proliferative and Cytotoxic Activity in Cell Line Models

The anti-proliferative and cytotoxic effects of pibrozelesin have been evaluated in a variety of human cancer cell lines. In vitro studies are crucial for determining the potency and spectrum of activity of a new compound. Pibrozelesin has demonstrated significant activity against several cancer cell lines, with its efficacy being dependent on the presence of carboxyl esterases for its activation. mdpi.com

For instance, in human small cell lung cancer (H69) cells, pibrozelesin exhibited an IC50 (the concentration required to inhibit the growth of 50% of cells) of 1.9 μM. medchemexpress.commedchemexpress.commedchemexpress.eu The cytotoxic effect in these cells was directly linked to the induction of DNA strand breaks following activation by carboxyl esterase. ncats.iomedchemexpress.com Studies have also shown its ability to suppress the growth of various other cancer cell lines, including those of the uterine cervix (HeLa S3). nih.gov

Cell LineCancer TypeIC50Reference
H69Small Cell Lung Cancer1.9 μM medchemexpress.commedchemexpress.commedchemexpress.eu
HeLa S3Uterine Cervix CarcinomaData not specified nih.gov

This table summarizes the in vitro activity of Pibrozelesin in different cancer cell lines. The IC50 value represents the concentration of the drug that inhibits cell growth by 50%.

In Vivo Anti-tumor Efficacy in Established Animal Models (e.g., Murine Xenografts, Syngeneic Models)

The anti-tumor efficacy of pibrozelesin has been further demonstrated in various in vivo animal models, which are essential for evaluating a drug's therapeutic potential in a living organism. nih.govnih.govbccrc.ca These models typically involve the transplantation of human tumors into immunodeficient mice (xenografts) or the use of tumors that are immunologically compatible with the host mouse (syngeneic models). bccrc.ca

Animal ModelTumor TypeEfficacyReference
Murine ModelColon 26 AdenocarcinomaSignificant growth inhibition researchgate.net
Murine ModelColon 38 AdenocarcinomaSignificant growth inhibition researchgate.net
Murine ModelB16 MelanomaSignificant growth inhibition researchgate.net
Murine ModelP388 LeukemiaSignificant growth inhibition researchgate.net
Murine ModelL1210 LeukemiaSignificant growth inhibition researchgate.net
Human Xenograft ModelNot specifiedPibrozelesin more effective than DU-86 mdpi.com

This table outlines the in vivo anti-tumor efficacy of Pibrozelesin in various animal models. The results demonstrate the compound's ability to inhibit tumor growth across different cancer types.

It appears there is no publicly available scientific information on a compound named "Pibrozelesin hydrobromide". Searches for preclinical data, pharmacological actions, and antimicrobial research applications for this specific compound have not yielded any results.

This suggests that "this compound" might be a compound that is not yet described in published scientific literature, a potential internal development code that has not been disclosed publicly, or possibly an incorrect name.

Without accessible research findings, it is not possible to generate a scientifically accurate article on its preclinical pharmacological actions and antimicrobial research applications as requested.

Synthetic Routes for this compound and Related Analogues

The synthesis of pibrozelesin and its analogues is a multi-step process rooted in the complex chemistry of the duocarmycin family. Researchers have explored various pathways, from direct modification of natural precursors to the development of entirely synthetic, simplified structures.

The primary synthetic route to pibrozelesin involves the strategic, modular derivatization of Duocarmycin B2. This approach aims to mask the highly reactive cyclopropane-pyrroloindole (CPI) core to create a stable prodrug and to introduce moieties that improve its biopharmaceutical properties.

The key steps in this synthesis are:

Bromination : The process often starts with the bromination of the Duocarmycin B2 precursor at the C8 position.

Carbamate (B1207046) Linker Installation : A crucial step is the installation of a carbamate linker. This masks the electrophilic cyclopropane of the CPI unit, preventing its premature reaction with DNA before reaching the target site.

Piperazine Conjugation : A piperazine group is conjugated to the molecule, a modification designed to significantly enhance the aqueous solubility of the compound.

Final Salt Formation : The synthesis is completed by treating the free base with hydrobromic acid (HBr) in a solvent like ethyl acetate (B1210297) to precipitate this compound, a stable, crystalline salt.

A radiolabeled version of pibrozelesin, used for pharmacokinetic studies, has been synthesized by methylating an intermediate with tritiated methyl iodide.

The duocarmycins, while highly potent, were limited in clinical development due to issues like poor water solubility and high systemic toxicity. benthamdirect.comnih.gov The design of pibrozelesin as a prodrug directly addresses these challenges by incorporating specific chemical features to control its activity and improve its drug-like properties. nih.gov

Controlled Activation : Pibrozelesin is designed as a hydrolytic prodrug. The carbamate linker renders the molecule relatively inert until it is cleaved. This activation is mediated by carboxylesterase enzymes, which are present in body tissues and plasma, releasing the active cytotoxic agent. smolecule.comncats.ioevitachem.com This enzymatic release mechanism is a core principle for controlling where and when the potent alkylating agent is unmasked. Research into the duocarmycin class has shown that analogues must be convertible, either chemically or enzymatically, to their active form to exhibit potent in vivo activity. nih.gov

Enhanced Aqueous Solubility : Natural duocarmycins are poorly soluble in water. Pibrozelesin's design incorporates a hydrophilic piperazine group to significantly improve its aqueous compatibility. This enhanced solubility is a critical factor for administration and distribution in preclinical models.

Other Prodrug Strategies : Broader research into duocarmycin analogues has explored other prodrug strategies to achieve selective activation in a tumor microenvironment. onclive.com These include glycosidic prodrugs that can be cleaved by specific glycosidases, and nitro-seco-CBI prodrugs designed for activation under the hypoxic (low oxygen) conditions often found in solid tumors. mdpi.comchemrxiv.orgacs.org

Beyond the direct derivatization of natural products, research has focused on more accessible and flexible synthetic routes to create duocarmycin analogues.

Total Synthesis from Simpler Precursors : One alternative approach to the core structure begins with simpler starting materials like indoline (B122111) and propynoic acid methyl ester. smolecule.com These undergo a series of reactions, including cyclization catalyzed by palladium acetate, to build the complex framework of the duocarmycin core. smolecule.com

Achiral seco-Analogues : A significant advancement was the development of achiral seco-analogues. benthamdirect.comchemrxiv.org These compounds, such as those based on the seco-cyclopropylbenz[e]indolone (seco-CBI) structure, lack a stereocenter and contain a latent alkylating moiety that cyclizes in situ. benthamdirect.comacs.org This simplification makes them more synthetically accessible than their natural counterparts while retaining their potent biological activity. benthamdirect.comacs.org

Solid-Phase Synthesis : To facilitate the rapid generation of diverse analogues for SAR studies and for applications like antibody-drug conjugates (ADCs), solid-phase synthesis methods have been developed. acs.org This technique allows for the duocarmycin alkylation subunit to be incorporated into peptide-based structures efficiently, enabling the creation of large libraries of related compounds. acs.org

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of pibrozelesin and related compounds dictates their biological function. These investigations have clarified the roles of different molecular components in DNA interaction and have correlated specific chemical changes with cytotoxic potency. nih.gov

The duocarmycin family of compounds functions through a well-defined, two-part mechanism, and their structure reflects this modularity. benthamdirect.com

DNA Alkylating Subunit (Left-Hand Portion) : The exceptional cytotoxicity of these compounds originates from the alkylating subunit, historically a cyclopropa[c]pyrrolo[indole] (CPI) unit in natural products. benthamdirect.comnih.gov In many synthetic analogues like pibrozelesin, this is replaced by the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) subunit, which is synthetically more accessible yet functionally similar. nih.govnih.gov This group is responsible for forming a covalent bond with the N3 atom of adenine bases in DNA. benthamdirect.comcreative-biolabs.com

DNA Binding Subunit (Right-Hand Portion) : This part of the molecule is responsible for non-covalent binding and positioning the drug correctly within the minor groove of DNA. nih.gov It confers binding selectivity for AT-rich DNA sequences. ncats.iomdpi.comcreative-biolabs.com The structure of this subunit can be varied, with components like trimethoxyindole (TMI) being common in potent analogues. acs.org

Target-Induced Activation : A key finding from SAR studies is that these molecules are relatively unreactive until they bind to their DNA target. nih.gov The act of binding in the minor groove induces a conformational change in the molecule that activates the alkylating subunit, a process known as target-based activation. nih.gov This ensures that the potent alkylating reaction is localized to the DNA target.

Systematic modification of the duocarmycin scaffold has allowed researchers to correlate specific structural changes with in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Studies on achiral seco-amino-CBI and seco-hydroxy-CBI analogues have shown that these compounds possess significant cytotoxicity against various human and murine cancer cell lines. acs.org Key findings indicate that having a good leaving group on the ethyl moiety of the seco structure and a free amino or hydroxyl group on the naphthyl ring system are crucial for high biological activity. acs.org

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Achiral seco-CBI Analogues Data derived from continuous exposure of various cancer cell lines to the compounds. acs.org

CompoundLeaving Group (R)K562 (Human Leukemia)B16 (Murine Melanoma)L1210 (Murine Leukemia)P815 (Murine Mastocytoma)
11a -Cl0.440.210.170.19
11b -Br0.280.160.100.13
11c -OMs0.100.080.050.06
11d -OTs0.130.080.060.07
12 -Cl (with OH instead of NH₂)0.320.230.160.19

Further research on seco-MCBI analogues, which incorporate a methoxy (B1213986) group at the C-7 position of the seco-CBI unit, demonstrated enhanced cytotoxicity. researchgate.net This improvement is attributed to additional van der Waals interactions within the DNA minor groove. researchgate.net Modifying the DNA-binding portion of the molecule also has a significant impact on potency.

Table 2: In Vitro Cytotoxicity (IC₅₀, nM) of Benzoselenophene Analogues of seco-MCBI Data derived from assays against human cancer cell lines. researchgate.net

CompoundR¹ SubstituentR² SubstituentNCI-N87 (Gastric Cancer)SK-OV-3 (Ovarian Cancer)
18h -H-H1.100.45
18i -H-OMe0.320.16
18j -H-OEt0.250.12
18k -H-OPr0.400.17
18l -H-OBn0.380.20

These studies highlight the sensitive relationship between the chemical structure of duocarmycin analogues and their biological activity, guiding the rational design of compounds like pibrozelesin with optimized preclinical properties.

Chemical Synthesis and Structural Modification in Research

Rational Design and Synthesis of Novel Duocarmycin-Derived Research Compounds

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxic potency. nih.govincanthera.com These compounds function as DNA alkylating agents, binding to the minor groove of DNA and causing irreversible alkylation, which ultimately leads to apoptosis. incanthera.comuea.ac.uk Despite their potential, the clinical application of natural duocarmycins has been hindered by a lack of selectivity, leading to significant toxicity and a narrow therapeutic window. uea.ac.ukuea.ac.uk This challenge has spurred extensive research into the rational design and synthesis of novel analogues to harness their potent antitumor activity while mitigating off-target effects. Pibrozelesin (B1677778) (also known as KW-2189) is a prominent example of such a rationally designed research compound. smolecule.comncats.io

The primary goal in the development of Pibrozelesin was to create a water-soluble, semi-synthetic prodrug of a duocarmycin derivative. smolecule.comncats.io A prodrug is an inactive or less active molecule that is converted into its active form within the body. This strategy aimed to improve the compound's stability and reduce premature, non-specific DNA alkylation. Pibrozelesin was specifically designed as a hydrolytic prodrug that is activated by carboxylesterases, enzymes that are often found in the body. ncats.io

The design of Pibrozelesin from its parent compound, duocarmycin B2, involved key structural modifications. smolecule.comncats.io A crucial modification was the introduction of a carbamate (B1207046) linkage to mask the highly reactive cyclopropane-pyrroloindole (CPI) core, the part of the molecule responsible for DNA alkylation. researchgate.net This was achieved by adding a piperazinyl carbamate group, which is cleaved by carboxylesterases to release the active cytotoxic agent. researchgate.net This activation mechanism allows for the formation of the characteristic cyclopropane (B1198618) ring that alkylates the N3 position of adenine (B156593) in DNA. incanthera.comresearchgate.net Additionally, the incorporation of hydrophilic groups was intended to enhance the compound's water solubility. The final synthesis step involves forming the hydrobromide salt, which improves the compound's stability and crystallinity.

Research has confirmed that Pibrozelesin functions as designed. It is a semisynthetic, water-soluble derivative of duocarmycin B2 that alkylates DNA after being activated by carboxyl esterase. smolecule.comncats.io The compound binds to adenine-thymine (A-T)-rich sequences within the minor groove of DNA, leading to DNA strand breaks and the induction of apoptosis. ncats.io Studies demonstrated that Pibrozelesin (KW-2189) induced DNA strand breaks in H69 cells in a concentration-dependent manner. ncats.io Preclinical research showed that Pibrozelesin had significant antitumor activity against several murine solid tumors, including colon adenocarcinoma and B16 melanoma, as well as murine leukemias. researchgate.net

Despite promising preclinical results, the compound's transition into broader clinical use faced challenges. Pibrozelesin entered phase II clinical trials for advanced malignant melanoma and advanced renal cell carcinoma. ncats.io However, these trials did not demonstrate significant antitumor activity. ncats.io Furthermore, while it showed some evidence of anti-tumor activity in hepatocellular carcinoma (HCC), its development for this indication was halted due to significant and prolonged hematologic toxicity. ncats.io Nevertheless, Pibrozelesin remains a valuable compound in cancer research due to its potent DNA-alkylating properties and its role as a key example in the rational design of duocarmycin-based therapies. nih.gov

Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd Research

Absorption, Distribution, and Metabolism (ADM) in Preclinical Species

The ADM profile of a drug determines its concentration and persistence in the body, which are key factors influencing its efficacy and toxicity.

Pibrozelesin (B1677778) is designed as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects. researchgate.net The primary activation pathway identified in preclinical studies is hydrolysis by carboxylesterase enzymes, which are present in various tissues. aacrjournals.orgnih.gov This enzymatic action cleaves the N-methyl piperazine (B1678402) carbamate (B1207046) ester group, leading to the formation of its active metabolite. mdpi.com

One of the identified active metabolites is DU-86. nih.gov However, research has indicated that the in vitro effects of KW-2189 were not mediated by DU-86 produced in the culture medium. researchgate.net In fact, a major metabolite found in culture medium was a hydroxymethyl form of KW-2189. researchgate.net It is important to note that in a clinical setting, the active metabolite DU-86 was not consistently detected in patient plasma. smolecule.com

Detailed studies comprehensively profiling all metabolic pathways and identifying all metabolites of Pibrozelesin in various preclinical species are not extensively available in the public domain.

Information regarding the specific distribution of Pibrozelesin and its metabolites in various tissues and biological compartments within preclinical animal models is not widely available in published literature. However, it is understood that the interaction with thiol-containing proteins like albumin can influence the distribution and effectiveness of the drug. aacrjournals.org Physiologically based pharmacokinetic (PBPK) modeling has been suggested as a method to simulate the tissue-specific distribution of the drug.

Preclinical Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic biomarkers are crucial for assessing the biological effects of a drug on the body and for establishing a dose-response relationship. For Pibrozelesin, the primary pharmacodynamic effect is DNA alkylation and the subsequent inhibition of DNA synthesis, leading to apoptosis. researchgate.net DNA strand breaks have been identified as a key mechanism of its cytotoxicity. nih.gov

In preclinical studies, the extent of DNA damage or the inhibition of tumor growth in animal models has served as a de facto biomarker of its activity. aacrjournals.org However, specific, validated molecular biomarkers that can be used to predict or monitor the response to Pibrozelesin in a preclinical setting have not been extensively reported.

PK/PD Modeling and Simulation in Preclinical Research

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its effect over time. This modeling is instrumental in optimizing dosing regimens and predicting clinical outcomes.

Preclinical studies in murine models have demonstrated a clear dose-response relationship for Pibrozelesin's antitumor activity. For instance, in a BT-474 mouse xenograft model, SYD983 (a HER2-targeting antibody-drug conjugate utilizing a duocarmycin-based linker-drug) showed a dose-dependent reduction in tumor growth. aacrjournals.org While not Pibrozelesin itself, this provides an example of the dose-response relationship typical for duocarmycin-based agents.

The table below summarizes the in vitro growth inhibitory activity of Pibrozelesin (KW-2189) in human small cell lung cancer H69 cells, illustrating a concentration- and time-dependent effect.

Exposure Time (hours)IC50 (nM)
11900
9658
Data from Ogasawara H, et al., A novel antitumor antibiotic, KW-2189 is activated by carboxyl esterase and induces DNA strand breaks in human small cell lung cancer cells. Jpn J Cancer Res. 1994 Apr;85(4):418-25. nih.gov

The cytotoxicity of KW-2189 is significantly enhanced in the presence of carboxyl esterase, as shown in the table below for a 4-hour exposure in H69 cells.

Carboxyl Esterase (mU/ml)IC50 (nM)
0460
26120
13030
6507
Data from Ogasawara H, et al., A novel antitumor antibiotic, KW-2189 is activated by carboxyl esterase and induces DNA strand breaks in human small cell lung cancer cells. Jpn J Cancer Res. 1994 Apr;85(4):418-25. nih.gov

Advanced Methodologies and Research Techniques

In Vitro Cellular and Biochemical Assay Development

The in vitro evaluation of Pibrozelesin (B1677778) hydrobromide centered on elucidating its mode of action, particularly its interaction with DNA and the necessity of enzymatic activation.

Pibrozelesin is a synthetic analog of the duocarmycin class of natural products, which are known for their potent DNA alkylating activity. nih.govnih.gov The core mechanism of action for Pibrozelesin involves binding within the minor groove of DNA and subsequently alkylating adenine (B156593) residues at the N3 position. nih.gov This covalent modification of the DNA structure is critical to its cytotoxic effects, as it can disrupt essential cellular processes like replication and transcription, ultimately leading to cell death. nih.gov

Initial in vitro studies demonstrated that Pibrozelesin's interaction with DNA was dependent on its activation. One key experimental finding involved the use of restriction enzymes. In these assays, DNA was treated with esterase-activated Pibrozelesin. The results showed that the alkylated DNA was protected from digestion by certain restriction enzymes. nih.gov This protection from enzymatic cleavage serves as direct evidence of the compound binding to DNA and altering its structure at specific recognition sites.

Table 1: DNA Interaction Characteristics of Activated Pibrozelesin

Assay Type Observation Implication
Mechanism of Action Alkylation of adenine at the N3 position within the DNA minor groove. Covalent modification of DNA, leading to disruption of cellular processes.

| Restriction Enzyme Digestion Assay | DNA treated with esterase-activated Pibrozelesin was protected from digestion. | Confirms direct binding and structural alteration of DNA by the active form of the compound. |

A significant feature of Pibrozelesin's design is its nature as a water-soluble prodrug. nih.gov This characteristic was intended to overcome the poor water solubility of earlier duocarmycin analogs. nih.gov The prodrug design incorporates an enzymatically labile N-methyl piperazine (B1678402) carbamate (B1207046) ester. nih.gov For Pibrozelesin to exert its cytotoxic effects, this side chain must be cleaved to allow for the intramolecular cyclization that forms the reactive cyclopropane (B1198618) ring characteristic of duocarmycins, which is the ultimate DNA alkylating agent. nih.gov

In vitro experiments using human small cell lung cancer cells were crucial in confirming this activation mechanism. These studies found that Pibrozelesin required the presence of carboxyl esterase to induce significant cytotoxicity and cause DNA breaks. nih.gov This demonstrates a clear dependence on enzymatic activity for the conversion of the inert prodrug into its active, DNA-damaging form. nih.gov While detailed kinetic parameters are not widely published, these findings established the fundamental principle of its enzyme-dependent activation.

Table 2: Pibrozelesin Prodrug Activation Details

Feature Description
Prodrug Moiety N-methyl piperazine carbamate ester. nih.gov
Activating Enzyme Carboxyl esterase. nih.gov
Activation Mechanism Enzymatic removal of the side chain, enabling intramolecular cyclization to form the active alkylating agent. nih.gov
Result of Activation Formation of a reactive cyclopropane ring capable of DNA alkylation. nih.gov

| Experimental Confirmation | Cytotoxicity and DNA damage in cancer cell lines were observed only in the presence of esterase. nih.gov |

In Vivo Preclinical Model System Development and Characterization

The antitumor efficacy of Pibrozelesin was evaluated in a range of preclinical animal models, which were essential for characterizing its potential as a therapeutic agent.

In vivo research on Pibrozelesin utilized several established murine tumor models and human tumor xenografts in mice. These models are critical for assessing a compound's antitumor activity in a complex biological system. Pibrozelesin demonstrated significant growth inhibition against a variety of both murine solid tumors and leukemias. nih.gov Furthermore, its efficacy was tested against a panel of human cancer xenografts, where it showed activity in the majority of tumors tested, including some that were resistant to other chemotherapeutic agents. nih.gov

Table 3: In Vivo Preclinical Models Used for Pibrozelesin Efficacy Testing

Model Type Specific Tumor Lines
Murine Solid Tumors Colon 26 adenocarcinoma, Colon 38 adenocarcinoma, B16 melanoma. nih.gov
Murine Leukemias P388, L1210. nih.gov

| Human Tumor Xenografts | Lung, stomach, liver, pancreas, and breast cancer lines. nih.gov |

Detailed information regarding the use of advanced imaging techniques, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), for the specific purpose of studying the preclinical biodistribution of Pibrozelesin hydrobromide is not extensively available in publicly accessible scientific literature.

Radiochemical Synthesis and Isotopic Labeling for Preclinical Research Applications

Specific details on the radiochemical synthesis or isotopic labeling of Pibrozelesin for use in preclinical research applications, such as biodistribution and pharmacokinetic studies, have not been described in the available literature. Such techniques are often employed in drug development, but the specific application to Pibrozelesin has not been publicly documented.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering predictive insights that guide the optimization of lead compounds. These in silico methods provide a theoretical framework for understanding and predicting the behavior of drug molecules at an atomic level, thereby accelerating the drug development process and reducing reliance on costly and time-consuming experimental procedures. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, molecular docking studies would be employed to predict its binding mode and affinity to its biological target. This is achieved by computationally placing the Pibrozelesin molecule into the three-dimensional structure of the target protein's binding site and calculating the binding energy for different conformations. The results of such studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's biological activity. frontiersin.org

Following molecular docking, molecular dynamics (MD) simulations are often utilized to provide a more dynamic and realistic representation of the ligand-receptor complex. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the predicted binding pose and to calculate the binding free energy with greater accuracy. plos.orgprace-ri.eu For this compound, MD simulations could reveal conformational changes in both the ligand and the target protein upon binding, providing a deeper understanding of the mechanism of action at the molecular level. youtube.com

Table 1: Illustrative Molecular Docking and Molecular Dynamics Simulation Data for this compound

ParameterValueDescription
Molecular Docking
Binding Affinity (kcal/mol)-9.8Predicted binding energy of Pibrozelesin to its target.
Key Interacting ResiduesTyr123, Phe256, Asp301Amino acid residues in the target's binding site forming crucial interactions with Pibrozelesin.
Molecular Dynamics
RMSD of Ligand (Å)1.2Root Mean Square Deviation of Pibrozelesin's position in the binding site over the simulation, indicating stability.
Binding Free Energy (kcal/mol)-12.5A more accurate prediction of binding affinity calculated from the simulation.

Note: The data presented in this table is illustrative and intended to represent the type of information generated from these computational studies.

In Silico ADME/PK Predictions for Preclinical Compound Optimization

In silico absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) prediction models are crucial for the early-stage optimization of drug candidates like this compound. nih.govresearchgate.net These computational tools predict the physicochemical and pharmacokinetic properties of a compound based on its chemical structure, helping to identify potential liabilities before extensive experimental testing. researchgate.netrroij.com

Predictions for this compound would likely include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov By identifying potential ADME issues early, medicinal chemists can make targeted structural modifications to improve the compound's "drug-like" properties, thereby enhancing its potential for oral bioavailability and a favorable pharmacokinetic profile. researchgate.net

Table 2: Exemplary In Silico ADME/PK Predictions for this compound

ADME/PK ParameterPredicted ValueImplication for Preclinical Optimization
Aqueous Solubility (logS)-3.5Moderate solubility; may require formulation strategies for improved dissolution.
Human Intestinal Absorption (%)95High predicted absorption, suggesting good oral bioavailability.
Blood-Brain Barrier Permeability (logBB)-0.8Low potential to cross the blood-brain barrier, which may be desirable depending on the therapeutic target.
Plasma Protein Binding (%)92High binding to plasma proteins, which can affect the free drug concentration.
CYP2D6 InhibitionHigh RiskPotential for drug-drug interactions; may require structural modification to mitigate.

Note: The data in this table is hypothetical and serves to illustrate the output of in silico ADME/PK prediction tools.

Advanced Analytical Chemistry Techniques for Preclinical Sample Analysis

The accurate quantification of a drug candidate and its metabolites in biological matrices is fundamental to preclinical development. Advanced analytical techniques are essential for generating the robust data required for pharmacokinetic and metabolic profiling.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Compound Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples such as plasma, urine, and tissue homogenates. nih.govfrontiersin.orgresearchgate.net This highly sensitive and selective technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. longdom.orgnih.gov

For this compound, a validated HPLC-MS/MS method would be developed to accurately measure its concentration in samples from preclinical pharmacokinetic studies. This would involve optimizing chromatographic conditions to achieve a sharp peak for Pibrozelesin, and tuning the mass spectrometer to detect specific parent-to-daughter ion transitions, ensuring high specificity and minimizing interference from endogenous matrix components. nih.gov

Metabolite Profiling and Structure Elucidation in Biological Matrices

Understanding the metabolic fate of a new chemical entity is a critical component of its preclinical evaluation. Metabolite profiling studies are conducted to identify the major metabolites of this compound in various biological systems, such as liver microsomes or in samples from animal studies. bohrium.comresearchgate.netmdpi.com

These investigations typically employ high-resolution mass spectrometry coupled with liquid chromatography to detect and characterize potential metabolites. nih.govnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the types of metabolic transformations that have occurred (e.g., oxidation, glucuronidation). The structural elucidation of key metabolites is important for understanding the clearance pathways of the drug and for identifying any potentially pharmacologically active or toxic metabolites. bohrium.com

Challenges and Future Directions in Pibrozelesin Hydrobromide Preclinical Research

Preclinical Therapeutic Index Optimization for Duocarmycin Analogues

A major hurdle in the clinical development of duocarmycin analogues, including pibrozelesin (B1677778), has been their narrow therapeutic window, characterized by significant toxicity at doses required for anti-tumor efficacy. creative-diagnostics.comchemrxiv.org The potent, picomolar cytotoxicity of these DNA alkylating agents, while desirable for killing cancer cells, also poses a risk to healthy tissues. chemrxiv.org

Key Challenges:

Systemic Toxicity: Early clinical trials with duocarmycin analogues were halted due to unacceptable side effects. chemrxiv.orgnih.gov

Balancing Potency and Safety: The very mechanism that makes duocarmycins effective—irreversible DNA alkylation—also contributes to their toxicity profile. wikipedia.org

Off-Target Effects: Minimizing damage to non-cancerous cells is a critical challenge in maximizing the therapeutic index. creative-diagnostics.com

Optimization Strategies in Preclinical Research:

Antibody-Drug Conjugates (ADCs): The development of ADCs represents a pivotal strategy to improve the therapeutic index of duocarmycin analogues. creative-diagnostics.commdpi.com By linking the potent duocarmycin payload to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered more selectively to cancer cells, thereby reducing systemic exposure and off-target toxicity. creative-diagnostics.comwikipedia.org

Linker Technology: The design of the linker connecting the drug to the antibody is crucial. Cleavable linkers are designed to be stable in circulation and release the active drug only within the tumor microenvironment, further enhancing tumor-specific cytotoxicity. aacrjournals.orgadcreview.com Non-cleavable linkers, which rely on the degradation of the antibody within the lysosome, also offer a strategy to control drug release. biomolther.org

Payload Modification: Ongoing research focuses on synthesizing novel duocarmycin analogues with improved properties, such as enhanced stability, solubility, and a more favorable pharmacokinetic profile, to be used as ADC payloads. creative-diagnostics.comacs.org

Identification and Validation of Novel Preclinical Targets and Disease Applications

The effectiveness of ADCs is highly dependent on the choice of the target antigen. creative-diagnostics.com For duocarmycin-based ADCs, identifying novel and appropriate preclinical targets is a continuous area of research.

Current and Investigational Targets:

c-Met (mesenchymal-epithelial transition factor): Overexpressed in a wide range of solid tumors, c-Met is a promising target for ADC development. nih.govadcreview.com Several c-Met-targeting ADCs are in preclinical and clinical development. nih.govresearchgate.net Preclinical data has shown that c-Met targeting can be effective in various cancer models, including those with high c-Met expression. frontiersin.org

HER2 (Human Epidermal Growth Factor Receptor 2): A well-established target in breast cancer, HER2 is also being explored for duocarmycin-based ADCs. aacrjournals.orgnih.gov SYD985, a HER2-targeting ADC with a duocarmycin payload, has shown potent antitumor activity in preclinical models. aacrjournals.orgnih.gov

B7-H3: Overexpressed on various solid cancers, B7-H3 is another attractive target for duocarmycin-based ADCs. MGC018, a B7-H3-targeting ADC, has demonstrated potent antitumor activity in preclinical models of several cancers. aacrjournals.org

Senescent Cancer Cells: A novel approach involves targeting senescent cancer cells, which can contribute to tumor recurrence. A senolytic ADC targeting the senescence marker B2M with a duocarmycin payload has been developed and shown promise in preclinical studies. mdpi.com

Expanding Disease Applications:

Preclinical research is exploring the application of duocarmycin-based ADCs in a variety of solid tumors, including:

Pancreatic Cancer frontiersin.org

Breast Cancer adcreview.comaacrjournals.org

Ovarian Cancer aacrjournals.org

Lung Cancer aacrjournals.org

Melanoma aacrjournals.org

Prostate Cancer aacrjournals.org

Head and Neck Cancer aacrjournals.org

Development and Application of Advanced Preclinical Research Models

To better predict clinical outcomes and de-risk the development of duocarmycin-based ADCs, more sophisticated preclinical models are being employed. nih.govresearchgate.net

Limitations of Traditional Models:

2D Cell Cultures: While useful for initial screening, traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tumors. nih.gov

Subcutaneous Xenografts: These models, while widely used, have limitations in representing the tumor microenvironment and metastatic disease. nih.gov

Advanced Preclinical Models:

Patient-Derived Organoids (PDOs): These three-dimensional models are grown from patient tumor tissue and more closely mimic the architecture and cellular heterogeneity of the original tumor. nih.govresearchgate.netcrownbio.com They are valuable for high-throughput screening of ADC candidates and for studying mechanisms of response and resistance. researchgate.netcrownbio.com

Patient-Derived Xenografts (PDXs): Created by implanting patient tumor tissue into immunodeficient mice, PDX models maintain the histological and genetic characteristics of the original tumor. crownbio.com They are considered more clinically relevant for evaluating the in vivo efficacy and toxicity of ADCs. crownbio.comcrownbio.com

Humanized Mouse Models: These models, which have a reconstituted human immune system, are particularly useful for evaluating the immunomodulatory effects of ADCs and for studying the interplay between the ADC, the tumor, and the immune system. crownbio.com

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," these systems can model the function of human organs and are being developed to better predict drug toxicity and efficacy.

These advanced models provide a more robust platform for evaluating ADC performance, including target engagement, drug delivery, and off-target effects, before moving into clinical trials. nih.govnih.gov

Strategic Integration of Preclinical Findings for Next-Generation Drug Design and Discovery Programs

The wealth of data generated from preclinical studies with pibrozelesin and other duocarmycin analogues is crucial for informing the design of the next generation of these potent anticancer agents. chemrxiv.org

Key Learnings from Preclinical Research:

Structure-Activity Relationship (SAR): Extensive SAR studies have provided a deep understanding of how modifications to the duocarmycin structure affect its DNA binding, alkylation, and cytotoxic potency. chemrxiv.org This knowledge is invaluable for designing new analogues with improved properties.

Linker-Payload Synergy: Preclinical evaluation has highlighted the importance of optimizing the linker and payload combination to achieve a stable ADC with efficient and tumor-specific drug release. acs.org

Biomarker Identification: Advanced preclinical models are instrumental in identifying predictive biomarkers of response to duocarmycin-based ADCs. crownbio.com This allows for a more targeted approach in clinical trials, enrolling patients who are most likely to benefit from the treatment.

Future Drug Design and Discovery:

Novel Payloads: The focus is on developing new duocarmycin derivatives with enhanced potency against chemoresistant tumors and improved physicochemical properties for better ADC manufacturing. aacrjournals.org

Innovative Linker Technologies: The development of novel linkers that are more stable in circulation and more efficiently cleaved within the tumor will continue to be a key area of research. biomolther.org

Combination Therapies: Preclinical models are being used to explore the potential of combining duocarmycin-based ADCs with other anticancer agents, such as immunotherapy, to achieve synergistic effects. researchgate.net

Pan-Cancer ADCs: The identification of targets that are expressed across multiple cancer types could lead to the development of "pan-cancer" ADCs with broader clinical utility. crownbio.com

The integration of these preclinical findings into a continuous cycle of design, synthesis, and evaluation is essential for realizing the full therapeutic potential of pibrozelesin hydrobromide and the broader class of duocarmycin analogues in the fight against cancer.

Q & A

Q. What are the primary biochemical mechanisms by which Pibrozelesin hydrobromide induces apoptosis in cancer cells?

this compound, a semi-synthetic derivative of Duocarmycin B2, selectively binds to adenine-thymine (A-T) rich DNA sequences via its carboxylesterase-activated alkylating moiety. This interaction causes DNA strand breaks, inhibits replication, and triggers caspase-mediated apoptosis. Methodologically, researchers can validate this mechanism using electrophoretic mobility shift assays (EMSAs) to confirm DNA binding, comet assays to detect single-strand breaks, and flow cytometry to quantify apoptotic markers like Annexin V/PI .

Q. What standardized in vitro assays are recommended for evaluating the cytotoxic potency of this compound?

Key assays include:

  • MTT/XTT assays : To measure metabolic activity and IC₅₀ values in cancer cell lines.
  • Clonogenic survival assays : To assess long-term reproductive cell death.
  • Western blotting : To detect DNA damage markers (e.g., γ-H2AX) and apoptotic proteins (e.g., cleaved PARP). Ensure consistency by using cell lines with documented A-T sequence richness (e.g., leukemia models) and include controls for carboxylesterase activity modulation .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

Employ a log-scale concentration range (e.g., 0.1 nM–10 µM) to capture both efficacy and toxicity thresholds. Use normal fibroblast lines (e.g., NIH/3T3) as non-malignant comparators. Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) and validate results across ≥3 independent replicates. Statistical analysis should include ANOVA with post-hoc Tukey tests to compare group variances .

Q. What in vivo models are most appropriate for preliminary efficacy testing of this compound?

Xenograft models using immunodeficient mice (e.g., NOD/SCID) implanted with A-T-rich tumor cell lines (e.g., HL-60 leukemia) are recommended. Administer the compound intravenously at MTD (maximum tolerated dose) determined from prior toxicity studies. Monitor tumor volume biweekly via caliper measurements and confirm apoptosis via TUNEL staining of excised tissues .

Q. How can researchers address potential off-target effects of this compound in preclinical studies?

Perform whole-genome sequencing or CRISPR-Cas9 screens to identify mutations conferring resistance. Use siRNA knockdown of carboxylesterase isoforms to assess metabolic dependency. Additionally, conduct proteomic profiling (e.g., mass spectrometry) to detect unintended protein adducts formed during alkylation .

Advanced Research Questions

Q. What strategies optimize the solid-state formulation of this compound to enhance bioavailability?

Characterize polymorphic forms using X-ray diffraction (XRD) and thermal analysis (DSC/TGA). For improved solubility, consider co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) or nanoemulsion encapsulation. Stability studies under ICH guidelines (25°C/60% RH) should monitor degradation products via HPLC-MS .

Q. How can contradictory efficacy data between 2D monolayer vs. 3D spheroid models be resolved?

Discrepancies often arise due to differential drug penetration in 3D models. Address this by:

  • Quantifying compound diffusion using fluorescently labeled analogs.
  • Modifying spheroid size (<500 µm diameter) to minimize hypoxia-induced resistance.
  • Combining with stroma-disrupting agents (e.g., collagenase) to enhance penetration .

Q. What computational methods predict this compound’s binding affinity to non-canonical DNA structures (e.g., G-quadruplexes)?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) with force fields parameterized for nucleic acids. Validate predictions with circular dichroism (CD) spectroscopy to detect structural changes in DNA upon ligand binding .

Q. How should researchers design a translational study to evaluate this compound in combination therapies?

Apply the PICO framework:

  • Population : Refractory solid tumors with A-T-rich genomic regions.
  • Intervention : this compound + DNA repair inhibitor (e.g., PARP inhibitor).
  • Comparison : Monotherapy vs. combination.
  • Outcome : Synergy quantified via Chou-Talalay combination indices. Preclinical validation requires isobologram analysis and mechanistic studies (e.g., comet assays post-treatment) .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity (≥98% by HPLC), residual solvents (ICH Q3C compliance).
  • Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, pH).
  • Characterize intermediates via NMR and high-resolution MS to track synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibrozelesin hydrobromide
Reactant of Route 2
Reactant of Route 2
Pibrozelesin hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.